Lamifiban is a synthetic nonpeptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used in the management of acute coronary syndromes. It functions by inhibiting platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and unstable angina. The compound was evaluated in various clinical trials, notably the Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network trial, which assessed its efficacy in patients with unstable angina and non-Q-wave myocardial infarction.
Lamifiban is classified as a glycoprotein IIb/IIIa inhibitor, which acts at the final common pathway of platelet aggregation. It is synthesized as a small molecule designed to mimic the natural ligands that bind to the glycoprotein IIb/IIIa receptor on platelets. This classification places it within a broader category of antiplatelet agents used in cardiovascular medicine.
The synthesis typically includes steps such as coupling reactions to form the core structure, followed by purification processes like chromatography to isolate the final product.
The molecular structure of Lamifiban can be characterized as follows:
In terms of chemical reactivity, Lamifiban undergoes specific interactions with the glycoprotein IIb/IIIa receptor:
The mechanism through which Lamifiban exerts its pharmacological effects involves:
Clinical studies have shown that Lamifiban's efficacy may be enhanced in patients with elevated troponin levels, indicating a higher risk for adverse cardiac events.
Relevant data from clinical trials indicate that Lamifiban’s pharmacokinetics involve rapid absorption and distribution following intravenous administration.
Lamifiban has been primarily investigated for its role in treating acute coronary syndromes. Its applications include:
Despite promising results in trials, further development has faced challenges, including concerns regarding safety profiles and mortality rates associated with monotherapy without concurrent anticoagulation.
Lamifiban (Ro 44-9883) is a non-peptidic, tyrosine-derived, high-affinity competitive antagonist of integrin αIIbβ3. It selectively targets the RGD (Arg-Gly-Asp) recognition site within the αIIbβ3 ligand-binding pocket, sterically blocking fibrinogen, von Willebrand factor (VWF), and other adhesive ligands. The drug’s design exploits the spatial geometry of the β3 subunit’s βA domain (also termed the βI domain), which houses the metal ion-dependent adhesion site (MIDAS). Lamifiban’s benzamidine group mimics the arginine side chain of native RGD ligands, forming ionic interactions with αIIb Asp224, while its tetrahydroisoquinoline moiety occupies a hydrophobic pocket adjacent to the MIDAS [5] [8].
Crystallographic studies reveal that Lamifiban binds in an extended conformation, displacing endogenous ligands through direct steric competition. Its affinity (IC₅₀ ~20 nM) arises from extensive van der Waals contacts and hydrogen bonds with residues in the β3 specificity-determining loop (SDL: Ser121, Ser123, Phe160) and the αIIb β-propeller domain (Asp224, Tyr225) [8]. This binding mode prevents the structural reorganization of the β3 hybrid domain required for high-affinity ligand binding.
Table 1: Binding Affinities of αIIbβ3 Antagonists at the RGD Site
Compound | Chemical Class | Kd (nM) | Key Interactions |
---|---|---|---|
Lamifiban | Non-peptidic tyrosine analog | 18 ± 3 | αIIb-D224, β3-S121/S123/D217, MIDAS Mg²⁺ |
Eptifibatide | Cyclic heptapeptide | 120 ± 15 | β3-D119/R214/MIDAS Mg²⁺, αIIb-D224 |
Tirofiban | Piperidinyl derivative | 15 ± 2 | β3-Y122/S123/D217/MIDAS Mg²⁺, αIIb-D224 |
Abciximab* | Chimeric monoclonal antibody | 5 ± 1 | β3-MIDAS/ADMIDAS, αIIb β-propeller |
Abciximab targets an epitope overlapping the ligand-binding site but exhibits non-competitive kinetics [5].
Lamifiban’s efficacy as an inhibitor relies on water-mediated hydrogen bonds that stabilize the inactive conformation of αIIbβ3. Molecular dynamics simulations show that the inhibitor’s sulfonamide group (-SO₂NH-) forms a stable, high-occupancy (85% ± 5%) water bridge with the backbone carbonyl of β3 Ala218. This water molecule acts as a hydrogen-bonding switch, simultaneously coordinating the inhibitor’s nitrogen atom and the protein backbone, effectively "locking" the βI domain in a closed state [4] [6].
Hydration sites within the ligand-binding pocket are critical for allosteric control. In the unliganded state, water molecules occupy the MIDAS, forming a hydration shell around the Mg²⁺ ion. Lamifiban displaces three of these waters but retains one that bridges its carboxylate group to β3 Ser123. This partial dehydration of the binding pocket increases Lamifiban’s residence time by 3-fold compared to ligands lacking water-bridging capacity [4] [7]. Disruption of this network (e.g., via β3-S123A mutation) reduces Lamifiban’s inhibitory potency by >100-fold, confirming the functional significance of water-mediated contacts.
Table 2: Hydrogen Bond Occupancy Rates in αIIbβ3-Ligand Complexes
Interaction | Lamifiban | Fibrinogen γ-chain | Eptifibatide |
---|---|---|---|
Water-mediated H-bond (β3-Ala218) | 85% ± 5% | 42% ± 8% | 12% ± 3% |
Direct H-bond (αIIb-Asp224) | 98% ± 1% | 95% ± 2% | 78% ± 5% |
Direct H-bond (β3-Ser123) | 92% ± 3% | 30% ± 10%* | 65% ± 7% |
MIDAS coordination | Bidentate | Monodentate | Tridentate |
Fibrinogen’s γ-chain peptide binds primarily via KQAGDV sequence, with weaker β3-S123 contact [3] [8].
Lamifiban directly coordinates the divalent cation at the β3 MIDAS, a defining feature of its mechanism. The inhibitor’s carboxyl oxygen atoms chelate the Mg²⁺ ion in a bidentate fashion, displacing water molecules that normally shield the metal ion in the inactive receptor. This coordination induces a 1.2-Å shift in the Mg²⁺ position, pulling the β3 α1-helix toward the ligand-binding site and preventing the downward displacement of the β3 α7-helix required for full activation [5] [8].
Three metal ions regulate αIIbβ3 conformation:
MIDAS coordination by Lamifiban differs fundamentally from physiologic ligands: Fibrinogen’s γ-chain peptide coordinates MIDAS Mg²⁺ monodentately via a single aspartate carboxyl oxygen, whereas Lamifiban uses bidentate chelation, resulting in 5-fold slower dissociation kinetics [5] [8].
Integrin αIIbβ3 shifts from a bent-closed (inactive) to an extended-open (active) conformation during activation. Lamifiban preferentially stabilizes the bent-closed state through two allosteric mechanisms:
Lamifiban binding increases the occupancy of the αIIb(Gly972)-β3(Asn698) salt bridge by 70% [3] [8]. This clasp maintains the transmembrane domains in close proximity, preventing separation required for inside-out signaling. Hydrogen-deuterium exchange mass spectrometry confirms reduced dynamics in the β3 cytoplasmic tail (residues 716–735) in Lamifiban-bound integrins, impeding talin binding [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7